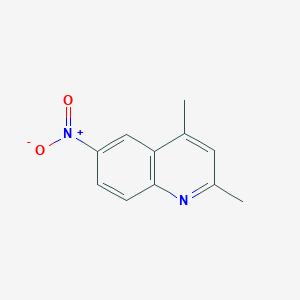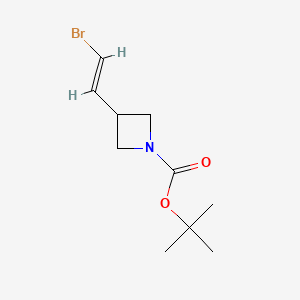
Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO2 and a molecular weight of 264.16 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with bromoethenyl reagents under controlled conditions. One common method involves the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 2-bromoethenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding azetidine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of azetidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution: Azetidine derivatives with various functional groups.
Oxidation: Azetidine oxides.
Reduction: Reduced azetidine derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex azetidine derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Azetidine derivatives have shown promise in various therapeutic areas, including antimicrobial, antiviral, and anticancer research .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the synthesis of polymers and advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is primarily related to its ability to undergo chemical transformations that modify its structure and reactivity. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the azetidine ring can interact with various molecular targets, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
- Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
- Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is unique due to the presence of the bromoethenyl group, which imparts distinct reactivity and chemical properties. Compared to tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate, the bromoethenyl derivative has a more extended conjugated system, which can influence its electronic properties and reactivity. The presence of the azetidine ring in all these compounds provides a common structural motif, but the variations in substituents lead to differences in their chemical behavior and applications .
Propriétés
Formule moléculaire |
C10H16BrNO2 |
|---|---|
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
tert-butyl 3-[(E)-2-bromoethenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4-5,8H,6-7H2,1-3H3/b5-4+ |
Clé InChI |
KGPDEZLRZUJFBL-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(C1)/C=C/Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


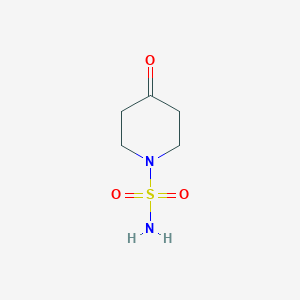
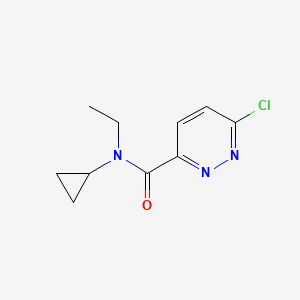

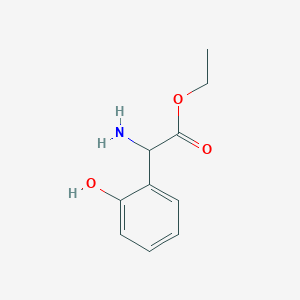

![2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one](/img/structure/B13565275.png)
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B13565276.png)
![Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate](/img/structure/B13565283.png)

![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
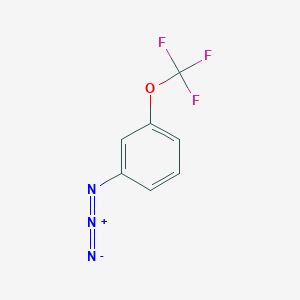
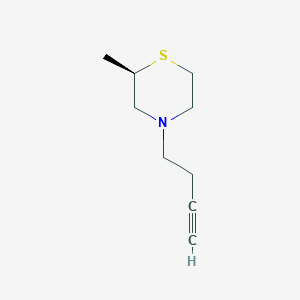
![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)
